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Compound of Interest

Compound Name: Acrylic acid, 2-norbornyl ester

CAS No.: 10027-06-2

Cat. No.: B160366 Get Quote

Chemical Identity & Significance
Acrylic acid, 2-norbornyl ester (also known as 2-Norbornyl acrylate) is a bicyclic

monofunctional monomer used to impart high glass transition temperatures (

), optical clarity, and steric bulk to polymer chains. Unlike its trimethylated analog (Isobornyl
acrylate), the 2-norbornyl ester lacks the C7-bridge methyl groups, reducing steric hindrance
slightly but maintaining the rigid bicyclic architecture.

IUPAC Name: Bicyclo[2.2.1]hept-2-yl prop-2-enoate

CAS Number: 10027-06-2

Molecular Formula:

Molecular Weight: 166.22 g/mol

Stereochemistry: Exists as endo and exo isomers.

Endo-isomer: The acrylate group is cis to the C7 bridge (sterically more hindered).

Exo-isomer: The acrylate group is trans to the C7 bridge (thermodynamically preferred in

some syntheses).
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Isomer Visualization
The distinction between endo and exo is critical for reactivity ratios and final polymer

properties.
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Kinetic Product
(Diels-Alder Route)
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Thermodynamic Product

CRITICAL NMR DISTINCTION:
The proton at C-2 (H-2) defines the isomer.

Exo-H (on Endo-isomer) is deshielded.
Endo-H (on Exo-isomer) is shielded.

Click to download full resolution via product page

Caption: Stereochemical relationship between endo/exo isomers and the resulting NMR

environment of the H-2 proton.

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the primary tool for confirming functional group integrity (acrylate

unsaturation) and the presence of the bicyclic skeleton.

Diagnostic Bands
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Frequency (

)
Assignment Mode Notes

2950 – 2870 C-H (Norbornyl) Stretching

Characteristic bicyclic

skeleton vibrations;

sharp multiplets.

1730 – 1735 C=O (Ester) Stretching
Strong, sharp

carbonyl peak.

1635 – 1640 C=C (Vinyl) Stretching

Moderate intensity;

confirms monomer is

unpolymerized.

1450, 1380 (Bridge) Bending

Scissoring vibrations

of the norbornyl

methylene groups.

1180 – 1200 C-O-C Stretching
Strong ester linkage

bands.

985, 810 =C-H (Acrylate) Bending

Out-of-plane (oop)

bending;

disappearance

indicates

polymerization.

Experimental Insight: In quality control, monitor the ratio of the 1635

(C=C) peak to the 1730

(C=O) peak. A decrease in this ratio indicates premature polymerization or degradation.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for determining the endo/exo ratio. The rigid bicyclic framework

induces significant anisotropy, leading to distinct chemical shifts for the proton at the 2-position

(H-2).
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NMR (400 MHz, )
The acrylate vinyl protons appear in the 5.8–6.4 ppm range, while the norbornyl protons span

1.0–5.0 ppm.

Proton Isomer

Chemical
Shift (

, ppm)

Multiplicity
Coupling (

, Hz)

Structural
Context

Vinyl (

)
Both 6.35 – 6.45 dd

Trans to

carbonyl.

Vinyl (

)
Both 6.05 – 6.15 dd

Cis to

carbonyl.

Vinyl (

)
Both 5.75 – 5.85 dd

Geminal to

ester oxygen.

H-2 (Methine) Endo 4.90 – 5.00 m -

Exo-proton.

Deshielded

by anisotropy.

H-2 (Methine) Exo 4.60 – 4.70 m (dddd) -

Endo-proton.

Shielded

relative to

exo-H.

H-1, H-4 Both 2.20 – 2.40 br s -
Bridgehead

protons.

Skeleton Both 1.00 – 1.80 m -

Bridge (

) and Ring (

) protons.

Critical Mechanism: In norbornyl systems, the exo-proton (present in the endo-isomer) typically

resonates downfield (higher ppm) compared to the endo-proton (present in the exo-isomer).
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This is due to the magnetic anisotropy of the C-C bonds in the rigid cage.

Target Analysis: Integrate the multiplet at ~5.0 ppm vs. ~4.6 ppm to calculate the endo/exo

ratio.

NMR (100 MHz, )

Carbon
Shift (

, ppm)
Assignment

C=O 166.0 – 166.5 Ester Carbonyl

Vinyl 129.5 – 130.5
(Acrylate

)

Vinyl 128.5 – 129.5
(Acrylate

)

C-2 76.0 – 78.0
Methine (C-O linkage). Shift

varies by isomer.

C-1, C-4 36.0 – 42.0 Bridgehead Carbons

C-7 35.0 – 36.0 Bridge Carbon

C-3, C-5, C-6 22.0 – 30.0 Methylene Ring Carbons

Mass Spectrometry (MS)
The fragmentation pattern of 2-norbornyl acrylate is dominated by the stability of the norbornyl

cation and the Retro-Diels-Alder (RDA) reaction.

Fragmentation Pathway[1][2]
Molecular Ion (

): m/z 166 (Weak).
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-Cleavage/C-O Bond Break: Loss of the acryloyloxy radical (

) generates the Norbornyl Cation (m/z 95).

Retro-Diels-Alder (RDA): The norbornyl cation or radical cation often undergoes RDA to

eliminate ethylene, yielding the Cyclopentadienyl cation (m/z 66/67).

Acryloyl Ion: m/z 55 (

) is a common base peak for acrylates.

Molecular Ion (M+)
m/z 166

Norbornyl Cation
m/z 95

Loss of Acrylate
(C-O Cleavage)

Acryloyl Ion
m/z 55

Loss of Norbornyloxy

Cyclopentadienyl Ion
m/z 66/67

Retro-Diels-Alder
(-C2H4)

Click to download full resolution via product page

Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols
Protocol A: Determination of Endo/Exo Ratio via NMR
Objective: Quantify the isomeric purity of the monomer batch.

Sample Preparation: Dissolve 10 mg of 2-norbornyl acrylate in 0.6 mL of

(containing 0.03% TMS).
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Acquisition: Acquire

spectrum with at least 16 scans, relaxation delay (

)

seconds to ensure full relaxation of protons.

Processing: Phase and baseline correct the spectrum. Reference TMS to 0.00 ppm.

Integration:

Integrate the vinyl region (5.8–6.5 ppm) and set value to 3.00 (internal standard check).

Integrate the Endo-isomer signal (H-2 exo) at ~4.95 ppm (

).

Integrate the Exo-isomer signal (H-2 endo) at ~4.65 ppm (

).

Calculation:

Protocol B: Purity Check via GC-MS
Objective: Identify oligomers or residual acrylic acid.

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

Temperature Program:

Hold 50°C for 2 min.

Ramp 10°C/min to 250°C.

Hold 5 min.

Detection: EI mode (70 eV). Scan range 40–350 m/z.
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Validation:

Retention Time: 2-Norbornyl acrylate typically elutes after isobornyl acrylate if present in

mixtures, but before heavy oligomers.

Impurity Flags: Look for m/z 72 (Acrylic acid) and m/z 138 (Dicyclopentadiene - indicating

norbornene degradation).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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